methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Overview
Description
BW 633C is an octapeptide with aminoalcohol (AA) linkage between Leu & Val.
Scientific Research Applications
Computational Analysis and Drug Design
The compound's complex structure has implications in computational peptidology, especially in antifungal research. Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to calculate molecular properties and structures of related antifungal tripeptides. This approach, focusing on reactivity descriptors and bioactivity scores, is pivotal in drug design processes, particularly for antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Peptide Synthesis and Molecular Studies
The synthesis of related compounds, such as described by Breitenmoser et al. (2001) and Panov et al. (2013), is crucial in understanding the molecular interactions and potential pharmaceutical applications of such complex molecules. These studies involve the synthesis of novel structures and the analysis of their properties, contributing to the broader understanding of peptide chemistry and its applications in medicine (Breitenmoser et al., 2001); (Panov et al., 2013).
Application in HIV Protease Inhibitors
The structure of this compound is closely related to those used in HIV protease inhibitors, as evidenced by the research of Shibata et al. (1998). Their work demonstrates the synthesis of key components of these inhibitors, showcasing the compound's relevance in developing treatments for HIV (Shibata, Itoh, & Terashima, 1998).
Conformational Analysis in Bioactive Compounds
Gudasheva et al. (2013) explored the biologically active conformation of related dipeptide analogues with anxiolytic activity. Their work helps in understanding how specific molecular conformations contribute to biological activity, which is essential for designing more effective drugs (Gudasheva et al., 2013).
properties
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71)/t34-,39-,40?,41-,42-,43-,44-,45?,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGIATGBIBDSMA-DAOGVMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](C(C)C)NCC(C(CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate | |
CAS RN |
101559-44-8 | |
Record name | BW 633C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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